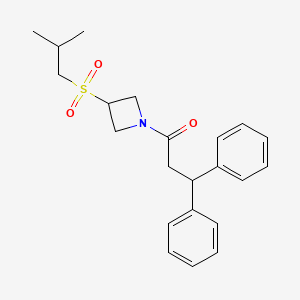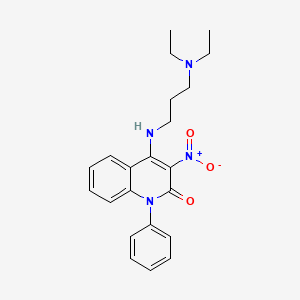
4-((3-(Diethylamino)propyl)amino)-3-nitro-1-phenylchinolin-2(1H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((3-(diethylamino)propyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms. Quinolinones are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinolinone core provides a rigid, planar structure, while the nitrophenyl and diethylaminopropyl groups add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the nitrophenyl and diethylaminopropyl groups. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The diethylaminopropyl group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the presence and position of the nitrophenyl and diethylaminopropyl groups .Wissenschaftliche Forschungsanwendungen
- Die einzigartige Struktur der Verbindung macht sie für die Verwendung als fluoreszierende Sonde oder Sensor geeignet. Forscher haben ihre Fluoreszenzeigenschaften untersucht, insbesondere unter selektiver Anregung, was für die Detektion spezifischer Moleküle oder biologischer Prozesse wertvoll sein könnte .
- Chinolin-Derivate, einschließlich dieser Verbindung, wurden auf ihr Potenzial als Antikrebsmittel untersucht. Forscher untersuchen ihre Zytotoxizität, ihren Wirkmechanismus und ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen. Weitere Untersuchungen zur Wirksamkeit dieser Verbindung gegen bestimmte Krebsarten sind gerechtfertigt .
- Chinoline weisen häufig antimikrobielle Eigenschaften auf. Forscher haben die antibakteriellen und antifungalen Wirkungen dieser Verbindung untersucht. Das Verständnis ihres Wirkmechanismus und ihrer möglichen Anwendungen bei der Behandlung von Infektionen könnte von Vorteil sein .
- Die PDT beinhaltet die Verwendung von lichtaktivierten Verbindungen, um Krebszellen oder Krankheitserreger selektiv zu zerstören. Chinoline wurden aufgrund ihrer photophysikalischen Eigenschaften für PDT-Anwendungen untersucht. Die Fähigkeit dieser Verbindung, bei Lichteinstrahlung reaktive Sauerstoffspezies zu erzeugen, könnte sie für die PDT geeignet machen .
- Einige Chinolin-Derivate zeigen vielversprechende Ergebnisse als neuroprotektive Mittel. Forscher haben ihre Fähigkeit untersucht, neurodegenerative Erkrankungen zu verhindern oder zu lindern. Die Untersuchung der Auswirkungen dieser Verbindung auf die neuronale Gesundheit und ihrer potenziellen therapeutischen Anwendungen ist ein laufendes Forschungsgebiet .
- Chinolin-basierte Verbindungen wurden in organischen elektronischen Geräten wie organischen Leuchtdioden (OLEDs) und organischen Photovoltaikzellen (OPVs) verwendet. Ihre elektronischen Eigenschaften, Löslichkeit und Stabilität machen sie zu attraktiven Kandidaten für diese Anwendungen. Forscher könnten die Einarbeitung dieser Verbindung in neuartige Materialien für elektronische Geräte untersuchen .
Fluoreszierende Sonden und Sensoren
Antikrebsmittel
Antibakterielle Aktivität
Photodynamische Therapie (PDT)
Neuroprotektive Mittel
Materialwissenschaften und organische Elektronik
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[3-(diethylamino)propylamino]-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-3-24(4-2)16-10-15-23-20-18-13-8-9-14-19(18)25(17-11-6-5-7-12-17)22(27)21(20)26(28)29/h5-9,11-14,23H,3-4,10,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSFIXXXHXWVTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
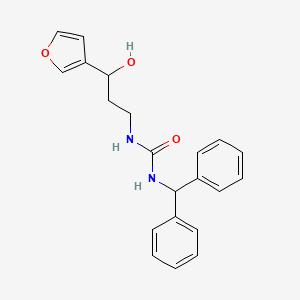
![4-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2386306.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2386311.png)
![methyl 4-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2386312.png)
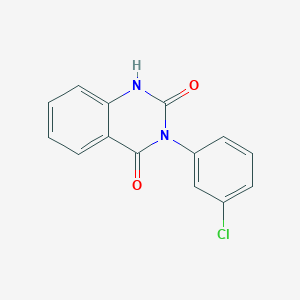



![3-Amino-4-(3,4-dimethoxyphenyl)-6-methyl-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2386317.png)

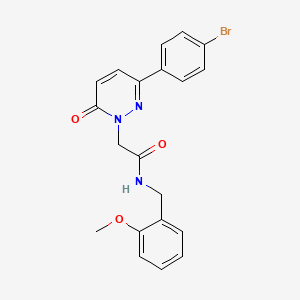
![Lithium;1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-5-sulfinate](/img/structure/B2386324.png)
![4-cyano-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2386326.png)
